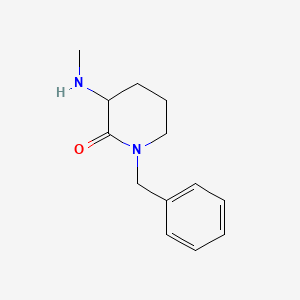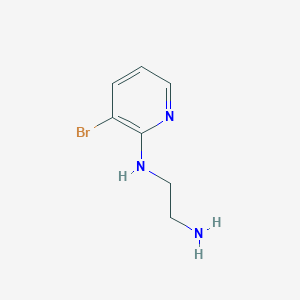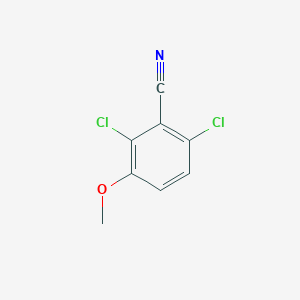
2,6-Dichloro-3-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methoxy group at the 3 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methoxybenzonitrile typically involves the following steps:
Nitration and Halogenation: The starting material, 3-methoxybenzonitrile, undergoes nitration followed by halogenation to introduce the chlorine atoms at the desired positions.
Reaction Conditions: The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the halogenation is performed using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-3-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group can influence its reactivity and binding affinity to various enzymes or receptors. The compound may act by inhibiting or modulating the activity of these targets, leading to its observed effects.
Comparación Con Compuestos Similares
2,6-Dichlorobenzonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-methoxybenzonitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.
2,4-Dichloro-3-methoxybenzonitrile: Similar structure but different chlorine positions, leading to variations in reactivity and applications.
Uniqueness: 2,6-Dichloro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H5Cl2NO |
|---|---|
Peso molecular |
202.03 g/mol |
Nombre IUPAC |
2,6-dichloro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 |
Clave InChI |
INURVSSGSKSRHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
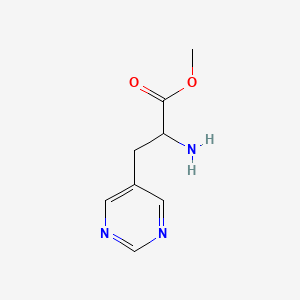

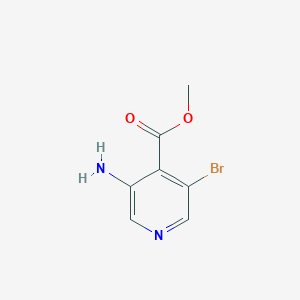
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)

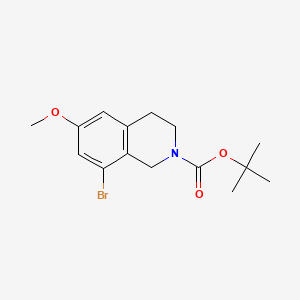
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)


